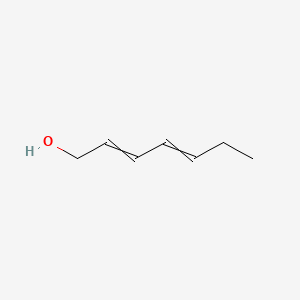
2,4-Heptadienol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Heptadienol is an organic compound with the molecular formula C7H10O It is a type of heptadienal, characterized by the presence of two conjugated double bonds and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions: 2,4-Heptadienol can be synthesized through several methods. One common approach involves the reduction of 2,4-heptadienal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs under mild conditions, with the reducing agent being added to a solution of 2,4-heptadienal in an appropriate solvent, such as ethanol or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 2,4-heptadienal. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the desired product.
化学反应分析
Types of Reactions: 2,4-Heptadienol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,4-heptadienal using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Further reduction of this compound can yield heptane-2,4-diol.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in ethanol or LiAlH4 in THF.
Substitution: Reagents like tosyl chloride (TsCl) in pyridine for converting the hydroxyl group to a tosylate, followed by nucleophilic substitution.
Major Products:
Oxidation: 2,4-Heptadienal.
Reduction: Heptane-2,4-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,4-Heptadienol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying conjugated systems and their reactivity.
Biology: Research has explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Studies are investigating its role in drug development, particularly for its potential anti-inflammatory and antioxidant effects.
Industry: It is used in the production of fragrances and flavors due to its pleasant odor. Additionally, it serves as a precursor for the synthesis of polymers and other industrial chemicals.
作用机制
The mechanism of action of 2,4-heptadienol involves its interaction with various molecular targets and pathways. Its conjugated double bonds allow it to participate in electron transfer reactions, making it an effective antioxidant. Additionally, its hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The exact molecular targets and pathways depend on the specific application and context in which this compound is used.
相似化合物的比较
2,4-Heptadienal: The aldehyde form of 2,4-heptadienol, which can be converted to the alcohol through reduction.
Heptane-2,4-diol: A fully reduced form of this compound, lacking the conjugated double bonds.
2,4-Hexadienol: A similar compound with one fewer carbon atom, which also contains conjugated double bonds and a hydroxyl group.
Uniqueness: this compound is unique due to its specific combination of conjugated double bonds and a hydroxyl group. This structure imparts distinct chemical reactivity and physical properties, making it valuable for various applications. Its ability to undergo multiple types of chemical reactions and its potential bioactivity further distinguish it from similar compounds.
属性
分子式 |
C7H12O |
|---|---|
分子量 |
112.17 g/mol |
IUPAC 名称 |
hepta-2,4-dien-1-ol |
InChI |
InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3-6,8H,2,7H2,1H3 |
InChI 键 |
MDRZSADXFOPYOC-UHFFFAOYSA-N |
规范 SMILES |
CCC=CC=CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



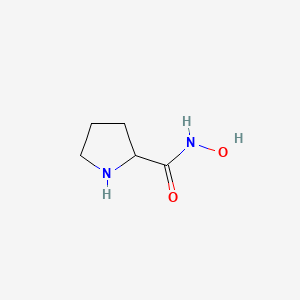

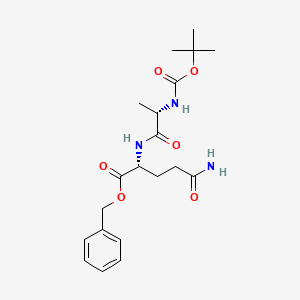

![(1S,3R,4S,6R)-N-Boc-6-amino-2,2-dimethyl-tetrahydrocyclopenta[1.3]dioxole-4-carboxylic acid](/img/structure/B12511802.png)

![8-Chloro-3-(2-phenylethenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12511811.png)
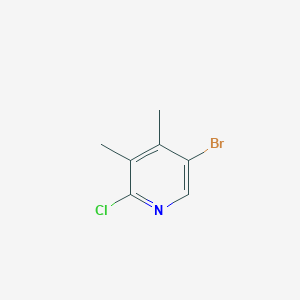
![N-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)prop-2-enamide](/img/structure/B12511816.png)
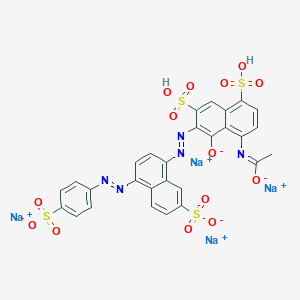
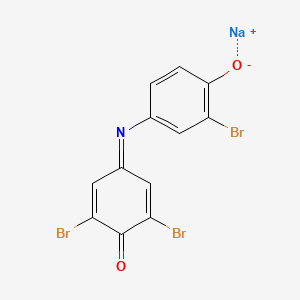
![{1-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]ethylidene}amino 3-methylbutanoate](/img/structure/B12511833.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrate](/img/structure/B12511835.png)
